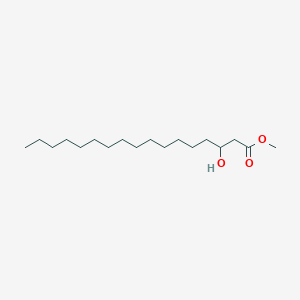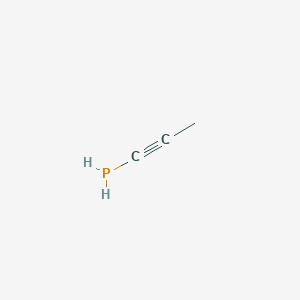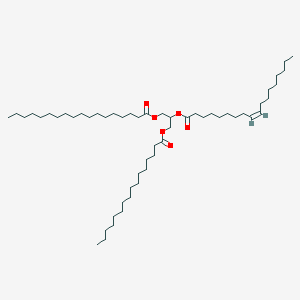
Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate is a chemical compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and are often used as key intermediates in the synthesis of pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline ring through various methods such as the Friedländer synthesis, Skraup synthesis, or through the cyclocondensation of isatoic anhydride with ethyl acetoacetate as described in paper . In this case, the synthesis of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate could potentially involve the chlorination of a related compound followed by deacetylation and intramolecular cyclization reactions, as mentioned in paper .
Molecular Structure Analysis
The molecular structure of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate would include a quinoline core with fluorine atoms at the 6 and 7 positions, an ethylthio group at the 2 position, an acetoxy group at the 4 position, and an ester group at the 3 position. The presence of electronegative fluorine atoms could influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and reactions with hydrazine derivatives to form complex heterocycles, as seen in paper . The specific reactivity of ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate would depend on the functional groups present and the conditions applied, such as those used in the synthesis of other quinoline derivatives in papers and .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives like ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate would include their melting points, solubility in various solvents, and stability under different conditions. These properties are crucial for the practical application of these compounds in chemical synthesis and pharmaceutical development. For instance, the purity and stability of similar compounds were analyzed using HPLC in paper , and the presence of specific impurities was identified as a concern for large-scale production.
Aplicaciones Científicas De Investigación
-
Synthesis of 4-acetoxy-2-propyltetrahydrothiophene
- Application : This compound is synthesized from 1-hepten-4-ol by a three-step route involving epoxidation and mesylation to 1,2-epoxy-4-heptyl mesylate and then reaction with thioacetate .
- Method : Thioacetic acid was added to a mixture of anhydrous potassium carbonate, absolute acetonitrile, and 18-crown-6. The mixture was stirred at room temperature for 15 min and 1,2-epoxy-4-heptyl mesylate was added .
- Results : An acetoxylated cyclic product was formed instead of the expected thioacetate, and a mechanism for its formation using an intramolecular transesterification is proposed .
-
Synthesis of 4-acetoxy-2-azetidinone
- Application : This compound is useful for the preparation of carbapenem- and penem-type antibiotics .
- Method : The synthesis avoids the tedious and costly column chromatographic or recrystallized separation steps for diastereomers .
- Results : The overall yield of the product is greatly improved and the process is also more economical for large-scale production .
Propiedades
IUPAC Name |
ethyl 4-acetyloxy-2-ethylsulfanyl-6,7-difluoroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO4S/c1-4-22-16(21)13-14(23-8(3)20)9-6-10(17)11(18)7-12(9)19-15(13)24-5-2/h6-7H,4-5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBUMINRQFVBQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1SCC)F)F)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444551 |
Source


|
| Record name | Ethyl 4-(acetyloxy)-2-(ethylsulfanyl)-6,7-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-acetoxy-2-(ethylthio)-6,7-difluoroquinoline-3-carboxylate | |
CAS RN |
154330-68-4 |
Source


|
| Record name | Ethyl 4-acetoxy-6,7-difluoro-2-(ethylthio)quinoline-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154330-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(acetyloxy)-2-(ethylsulfanyl)-6,7-difluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)
![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)



![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)
